DSP-2230 is a selective small-molecule blocker of voltage-gated sodium channels, specifically targeting the sodium channels Nav1.7 and Nav1.8. Developed by Dainippon Sumitomo Pharma, this compound is primarily being investigated for its potential in treating neuropathic pain. As of June 2014, DSP-2230 has progressed through phase I and II clinical trials, indicating its relevance in pain management therapies .
The synthesis of DSP-2230 involves several steps that utilize advanced organic chemistry techniques. While specific details on the synthetic pathway are not extensively documented in the available literature, it typically includes:
The molecular formula of DSP-2230 is C20H20F3N5O2, with a molar mass of approximately 419.408 g/mol. The compound features a complex structure that includes:
These structural elements contribute to its specificity for sodium channel inhibition .
The structural representation can be derived from its SMILES notation: FC(F)(F)C1=CC=CC(NC=2N=CN=C(NC=3C=C(NC(=O)C4CC4)C=CC=3)C=2)=C1
. This notation encapsulates the arrangement of atoms and connectivity within the molecule.
DSP-2230 participates in various chemical reactions typical for sodium channel blockers, including:
The binding affinity and kinetics are assessed using electrophysiological techniques to determine how effectively DSP-2230 inhibits sodium currents through these channels .
DSP-2230 exerts its analgesic effects by blocking the influx of sodium ions through Nav1.7 and Nav1.8 channels during depolarization events in neurons. This blockade prevents action potential generation, effectively dampening pain signal transmission from peripheral tissues to the central nervous system.
Research indicates that selective inhibition of these channels correlates with reduced pain responses in preclinical models, supporting its therapeutic potential .
DSP-2230 is characterized by:
Key chemical properties include:
Relevant data on solubility and stability can be critical for formulation development but are often proprietary .
DSP-2230's primary application lies in the field of pain management, particularly for neuropathic pain conditions where traditional analgesics may be ineffective. Its role as a sodium channel blocker positions it as a candidate for further development in both clinical trials and potential therapeutic use.
Additionally, research into DSP-2230 contributes to broader studies on voltage-gated sodium channels as targets for drug discovery, enhancing understanding of pain mechanisms at a molecular level .
Peripheral neuropathic pain arises from damage or dysfunction in the somatosensory nervous system, characterized by maladaptive plasticity of nociceptive pathways. Current first-line treatments (anticonvulsants, antidepressants) provide inadequate relief in >50% of patients due to efficacy limitations and dose-limiting CNS side effects. Opioids, while potent, carry risks of dependence and respiratory depression, creating a critical therapeutic void. Neuropathic pain significantly impairs quality of life through secondary effects including sleep disruption, depression, and reduced mobility. The discovery that voltage-gated sodium channels (VGSCs) are molecular amplifiers of pathological pain signals has established them as high-value targets, particularly subtypes Nav1.7, Nav1.8, and Nav1.9, which show enriched expression in peripheral sensory neurons [3] [8].
Table 1: Limitations of Current Neuropathic Pain Therapies
Drug Class | Representative Agents | Response Rate | Major Limitations |
---|---|---|---|
Anticonvulsants | Gabapentin, Pregabalin | 30-40% | Dizziness, cognitive impairment |
Antidepressants | Amitriptyline, Duloxetine | 40-50% | Sedation, cardiac toxicity |
Opioids | Oxycodone, Tapentadol | 50-60% | Constipation, dependence, respiratory depression |
Topical Agents | Lidocaine, Capsaicin | 30-35% | Local skin reactions, limited efficacy in diffuse pain |
VGSC subtypes exhibit specialized functions in pain pathways: Nav1.7 (SCN9A) acts as a threshold channel amplifying generator potentials to initiate action potentials, particularly in nociceptive C-fibers. Gain-of-function mutations cause severe inherited pain syndromes like paroxysmal extreme pain disorder, confirming its pivotal role. Nav1.8 (SCN10A) conducts the majority of inward current during action potential upstroke in nociceptors and maintains excitability under depolarized conditions (e.g., inflammation). Nav1.9 (SCN11A) regulates subthreshold excitability and amplifies responses to inflammatory mediators, with mutations identified in episodic infantile limb pain syndrome characterized by cold/fatigue-triggered pain episodes [6] [9].
These subtypes collectively contribute to hyperexcitability in neuropathic states:
Non-selective VGSC blockers (e.g., lidocaine, carbamazepine) provide analgesic benefits but cause motor impairment and cardiac toxicity via Nav1.1-Nav1.6 blockade. The restricted peripheral expression of Nav1.7, Nav1.8, and Nav1.9 enables targeted pain control without CNS/cardiovascular side effects. DSP-2230 (ANP-230) represents a novel class of state-independent inhibitors that concurrently target all three channels, overcoming limitations of subtype-selective agents that may lack broad efficacy due to pain pathway redundancy. This multitarget strategy is particularly relevant for rare neuropathies like SCN11A-mutation-induced episodic infantile limb pain syndrome, where existing therapies are ineffective [6] [9].
Table 2: Sodium Channel Subtype Expression and Functional Roles
Subtype | Gene | Primary Localization | Pain-Related Functions | Human Genetic Evidence |
---|---|---|---|---|
Nav1.7 | SCN9A | DRG neurons, sympathetic ganglia | Threshold setting, action potential initiation | Erythromelalgia, PEPD, congenital insensitivity |
Nav1.8 | SCN10A | Nociceptive DRG neurons | Action potential upstroke, cold sensitivity | Small fiber neuropathy associations |
Nav1.9 | SCN11A | Nociceptive DRG neurons | Subthreshold amplification, inflammatory signaling | Episodic infantile limb pain syndrome |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7